molecular formula C23H14BrFN4O B504990 6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

Cat. No.: B504990
M. Wt: 461.3g/mol
InChI Key: WPQHRZBAWPIZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes bromophenyl, fluorophenyl, and phenyl groups attached to a pyrazolopyrimidine core

Preparation Methods

The synthesis of 6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include bromobenzene, fluorobenzene, and phenylhydrazine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Cyclization: The pyrazolopyrimidine core can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    4H-Pyrrolo[2,3-d]pyrimidin-4-one: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.

    6-(4-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Another related compound with a thieno ring instead of a pyrazolo ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H14BrFN4O

Molecular Weight

461.3g/mol

IUPAC Name

6-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H14BrFN4O/c24-16-8-6-15(7-9-16)21-27-22-20(14-26-29(22)19-4-2-1-3-5-19)23(30)28(21)18-12-10-17(25)11-13-18/h1-14H

InChI Key

WPQHRZBAWPIZPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F

Origin of Product

United States

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